molecular formula C28H27N3O3S B11085457 (2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-benzyl-2-(benzylimino)-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11085457
M. Wt: 485.6 g/mol
InChI Key: ZTLPVBRBGIXILO-UHFFFAOYSA-N
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Description

3-BENZYL-2-(BENZYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiazine ring structure, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-2-(BENZYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of Benzyl Groups: Benzyl groups are introduced through nucleophilic substitution reactions using benzyl halides.

    Oxidation and Reduction Reactions: The compound undergoes oxidation and reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-2-(BENZYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents such as dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-BENZYL-2-(BENZYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-2-(BENZYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-(benzylimino)-5-(4-isobutoxybenzylidene)-1,3-thiazolidin-4-one
  • 2-[(2E,5E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]-N-(4-propoxyphenyl)acetamide

Uniqueness

3-BENZYL-2-(BENZYLIMINO)-4-OXO-N~6~-(4-PROPOXYPHENYL)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific thiazine ring structure and the presence of benzyl and propoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

3-benzyl-2-benzylimino-4-oxo-N-(4-propoxyphenyl)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C28H27N3O3S/c1-2-17-34-24-15-13-23(14-16-24)30-27(33)25-18-26(32)31(20-22-11-7-4-8-12-22)28(35-25)29-19-21-9-5-3-6-10-21/h3-16,18H,2,17,19-20H2,1H3,(H,30,33)

InChI Key

ZTLPVBRBGIXILO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

Origin of Product

United States

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